molecular formula C13H14ClN3O B13824239 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one

2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one

Cat. No.: B13824239
M. Wt: 263.72 g/mol
InChI Key: ILPJZMLVSZYKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with a chlorophenyl group and an ethyl group. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one involves several steps. One common method includes the reaction of 2-chlorobenzonitrile with cyclopentyl magnesium bromide to form an intermediate ketone. This intermediate is then brominated and reacted with methylamine to produce the final compound . Industrial production methods often involve optimizing these steps to increase yield and reduce the use of toxic reagents.

Chemical Reactions Analysis

2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Studies have explored its potential as a biochemical probe to understand various biological processes.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of certain neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. It is known to act on certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylamino]-4-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14ClN3O/c1-2-10-7-12(18)17-13(16-10)15-8-9-5-3-4-6-11(9)14/h3-7H,2,8H2,1H3,(H2,15,16,17,18)

InChI Key

ILPJZMLVSZYKAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC(=N1)NCC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.